2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Description
Fundamental structure and nomenclature
2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride possesses the molecular formula C₁₂H₁₆ClN₃O and a molecular weight of 253.73 grams per mole. The compound's International Union of Pure and Applied Chemistry nomenclature reflects its complex structural architecture, incorporating a 1,2,4-oxadiazole ring system substituted with a phenyl group at position 3 and connected to a methylated propylamine chain through position 5 of the heterocycle. The systematic name precisely describes the spatial arrangement of substituents, with the methyl group attached to the second carbon of the propyl chain and the primary amine function located at the terminal position.
The structural complexity of this compound arises from the integration of multiple functional elements within a single molecular framework. The 1,2,4-oxadiazole ring serves as the central scaffold, providing both aromatic stability and potential sites for intermolecular interactions. The phenyl substituent at position 3 contributes to the compound's lipophilic character while offering opportunities for π-π stacking interactions. The propylamine side chain introduces basic functionality and enhances the compound's solubility profile, particularly in its hydrochloride salt form.
The stereochemical considerations of this compound include the potential for chiral centers within the propyl chain, though the specific stereochemical configuration may vary depending on synthetic approaches and purification methods. The compound's three-dimensional structure influences its biological activity and chemical reactivity, making precise stereochemical characterization essential for research applications.
Position within the 1,2,4-oxadiazole derivative family
The 1,2,4-oxadiazole ring system represents one of four possible oxadiazole isomers, distinguished by the specific positioning of nitrogen and oxygen atoms within the five-membered heterocycle. This particular isomer has gained considerable attention in medicinal chemistry due to its unique electronic properties and stability characteristics compared to other oxadiazole variants. The 1,2,4-oxadiazole framework demonstrates exceptional bioisosteric properties, serving as an effective replacement for ester and amide functionalities in pharmaceutical applications.
Within the broader classification of 1,2,4-oxadiazole derivatives, this compound belongs to the subcategory of 3,5-disubstituted oxadiazoles. This substitution pattern provides optimal opportunities for structure-activity relationship studies and allows for systematic modification of both aromatic and aliphatic components. The compound's position within this family is further defined by the presence of the amine functionality, which classifies it among the aminoalkyl-oxadiazole derivatives.
The structural diversity within the 1,2,4-oxadiazole family enables researchers to explore various therapeutic targets and applications. Compounds sharing the core 1,2,4-oxadiazole structure but differing in substituent patterns have demonstrated activities against diverse biological targets, including acetylcholinesterase, monoamine oxidase, and various enzyme systems. This structural versatility positions this compound as a valuable scaffold for further chemical modifications and biological investigations.
Historical development and discovery context
The historical development of 1,2,4-oxadiazole chemistry traces back to the pioneering work of Tiemann and Krüger in 1884, who first synthesized this heterocyclic system and initially classified it as azoxime or furo[ab1]diazole. For nearly eight decades following this initial discovery, 1,2,4-oxadiazoles remained largely unexplored, with only occasional publications appearing in the chemical literature. The renewed interest in this heterocyclic system emerged in the early 1960s when researchers began to recognize the unique photochemical and biological properties of 1,2,4-oxadiazole derivatives.
The systematic exploration of 1,2,4-oxadiazole derivatives accelerated significantly during the latter half of the twentieth century, driven by advances in synthetic methodology and growing appreciation for their potential pharmaceutical applications. The development of efficient synthetic routes for constructing the 1,2,4-oxadiazole ring system enabled researchers to access diverse structural variants, including compounds featuring complex substituent patterns like those found in this compound.
The specific compound this compound emerged from contemporary medicinal chemistry research programs focused on developing novel therapeutic agents with improved pharmacological profiles. The incorporation of the methylated propylamine side chain represents a rational design approach aimed at optimizing both biological activity and pharmacokinetic properties. The selection of the phenyl substituent at position 3 of the oxadiazole ring reflects established structure-activity relationships within this chemical class.
Significance in heterocyclic chemistry research
The significance of this compound in heterocyclic chemistry research extends beyond its individual chemical properties to encompass its role as a representative member of a highly important pharmaceutical scaffold. The 1,2,4-oxadiazole ring system has emerged as a privileged structure in medicinal chemistry, offering unique advantages in terms of metabolic stability, synthetic accessibility, and diverse biological activities. This compound exemplifies the successful integration of classical heterocyclic chemistry principles with modern drug design strategies.
The research significance of this compound is further enhanced by its potential as a bioisostere for traditional pharmaceutical functional groups. The 1,2,4-oxadiazole ring can effectively replace ester, amide, and carbamate functionalities while maintaining or improving biological activity. This bioisosteric relationship has profound implications for drug development, particularly in addressing issues related to metabolic stability and unwanted hydrolysis reactions. The specific structural features of this compound make it an ideal candidate for exploring these bioisosteric relationships.
Contemporary heterocyclic chemistry research has increasingly focused on developing compounds that combine multiple pharmacophoric elements within a single molecular framework. The structure of this compound embodies this design philosophy by incorporating the 1,2,4-oxadiazole heterocycle, aromatic phenyl ring, and basic amine functionality. This multifunctional architecture enables the compound to engage with diverse biological targets through multiple interaction modes, enhancing its research value and therapeutic potential.
Current research landscape and applications overview
The current research landscape surrounding 1,2,4-oxadiazole derivatives, including compounds structurally related to this compound, has experienced remarkable growth in recent years. Scientific attention toward these compounds has doubled in the last fifteen years, reflecting their increasing importance in drug discovery and development programs. This heightened interest stems from the recognition of 1,2,4-oxadiazoles as versatile scaffolds capable of addressing diverse therapeutic challenges across multiple disease areas.
Recent investigations have demonstrated the potential of 1,2,4-oxadiazole derivatives in neurological disorders, particularly Alzheimer's disease research. Studies have revealed that compounds bearing the 1,2,4-oxadiazole scaffold can exhibit potent inhibitory activity against acetylcholinesterase, with some derivatives showing inhibition constants in the nanomolar range. The structural similarity between this compound and these active compounds suggests potential applications in neurodegenerative disease research.
The contemporary research applications of 1,2,4-oxadiazole derivatives extend beyond neurological targets to encompass antimicrobial, anticancer, and anti-inflammatory activities. The versatility of the 1,2,4-oxadiazole scaffold has enabled researchers to develop compounds with diverse mechanisms of action, including enzyme inhibition, receptor modulation, and direct cytotoxic effects. The specific structural features of this compound position it as a valuable starting point for exploring these diverse biological activities.
The future research directions for compounds like this compound are likely to focus on structure-activity relationship optimization, improved synthetic methodologies, and expanded biological target exploration. The continued development of this chemical class represents a significant opportunity for advancing pharmaceutical research and addressing unmet medical needs across multiple therapeutic areas.
Properties
IUPAC Name |
2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-8(2)10(13)12-14-11(15-16-12)9-6-4-3-5-7-9;/h3-8,10H,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVBBPRQODHQSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC(=NO1)C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Oxadiazole Core
Cyclization of Amidoximes and Nitriles : One common method to prepare 1,2,4-oxadiazoles involves reacting amidoximes with nitriles under dehydrating conditions or using catalysts such as mercury oxide and iodine to promote ring closure. This approach yields 1,2,4-oxadiazole derivatives with moderate yields (50-65%) after purification by recrystallization (e.g., DMF:methanol).
Microwave-Assisted Synthesis : Microwave irradiation has been used to accelerate cyclization reactions, producing oxadiazole derivatives with improved yields (60-80%) within shorter reaction times (~15 minutes).
Alternative Routes : Other methods include the reaction of hydrazides with carbon disulfide or cyanogen bromide to yield 1,3,4-oxadiazole derivatives, which can be adapted for 1,2,4-oxadiazoles with appropriate substrates.
Synthesis of the 2-Methylpropan-1-amine Side Chain
Lithiation and Alkylation of Isobutyronitrile : A notable method involves the generation of lithium diisopropylamide (LDA) at low temperature (-78°C) by reacting diisopropylamine with n-butyllithium in tetrahydrofuran (THF). The LDA then deprotonates isobutyronitrile, forming a nucleophilic species that reacts with substituted benzyl chlorides to yield 2-methyl-1-substituted phenyl-2-butyronitriles. This step is critical for introducing the substituted phenyl moiety linked to the propan-1-amine skeleton.
Conversion of Nitriles to Amines : The nitrile intermediate is then converted to the corresponding carbamic acid benzyl ester using diphenylphosphoryl azide and benzyl alcohol under weakly basic conditions at 40-120°C. Subsequent catalytic hydrogenation at room temperature in solvents such as methanol, ethanol, THF, or toluene converts the carbamate ester to the 2-methyl-1-substituted phenyl-2-propanamine.
Isolation of Hydrochloride Salt : The free amine is typically converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and facilitating purification.
Representative Example (Adapted from Patent CN105085278A)
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1 | Diisopropylamine + n-butyllithium in THF at -78°C to form LDA; then isobutyronitrile added; followed by 2-methylbenzyl chloride | 2-methyl-1-(2-methylphenyl)-2-butyronitrile | 98% | High yield; low temperature lithiation |
| 2 | Diphenylphosphoryl azide + benzyl alcohol, weak base, 40-120°C, 2h | 2-methyl-1-substituted phenyl-2-propyl-carbamic acid benzyl ester | Not specified | Intermediate for amine formation |
| 3 | Catalytic hydrogenation at room temperature in methanol/ethanol/THF/toluene | 2-methyl-1-substituted phenyl-2-propanamine | Not specified | Final free amine |
Preparation of the Oxadiazole-Attached Amine
The 1,2,4-oxadiazole ring bearing the phenyl substituent is coupled with the 2-methylpropan-1-amine moiety via substitution or condensation reactions depending on the precursor functionalities.
The hydrochloride salt is obtained by treating the free amine with hydrochloric acid in an appropriate solvent, yielding the target compound 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride.
Purification is commonly performed by column chromatography using silica gel and appropriate eluents.
Recrystallization from solvent mixtures such as DMF:methanol enhances product purity.
Characterization includes ^1H NMR spectroscopy, confirming the chemical shifts consistent with the aromatic protons, methyl groups, and amine functionalities.
| Parameter | Details |
|---|---|
| Lithiation Base | LDA (from diisopropylamine + n-butyllithium) |
| Lithiation Temperature | -78°C |
| Nucleophile | Isobutyronitrile |
| Electrophile | Substituted benzyl chloride (e.g., 2-methylbenzyl chloride) |
| Cyclization Agent (Oxadiazole ring) | Amidoxime + nitrile or hydrazide + aldehyde, with HgO/I2 or microwave irradiation |
| Carbamate Formation | Diphenylphosphoryl azide + benzyl alcohol, weak base |
| Catalytic Hydrogenation | Room temperature, solvents: MeOH, EtOH, THF, toluene |
| Salt Formation | HCl treatment to form hydrochloride salt |
| Typical Yields | Lithiation/alkylation ~98%; oxadiazole cyclization 50-80% |
The lithiation and alkylation step is highly efficient and provides a versatile intermediate for further functionalization.
The use of diphenylphosphoryl azide enables mild conversion of nitriles to carbamate esters, which upon catalytic hydrogenation yield the target amines with good selectivity.
Microwave-assisted synthesis of oxadiazole rings offers a rapid and higher-yielding alternative to conventional heating methods.
Purification strategies involving recrystallization and chromatography ensure high purity suitable for biological and pharmaceutical applications.
The hydrochloride salt form improves compound stability and solubility, facilitating handling and formulation.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amine derivatives, and substitution reactions can result in various substituted oxadiazole compounds.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. Studies have shown that 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can inhibit the growth of various bacterial strains and fungi. For instance, compounds containing the oxadiazole moiety have been reported to demonstrate activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .
Anticancer Properties
Oxadiazole derivatives have also been investigated for their anticancer effects. Some studies suggest that compounds similar to This compound can induce apoptosis in cancer cells. The mechanism is thought to involve the inhibition of specific kinases involved in cell proliferation pathways .
Fungicidal Activity
The compound has shown promise as a fungicide. Preliminary bioassays indicate that it can effectively inhibit the growth of plant pathogens such as Botrytis cinerea and Rhizoctonia solani. These findings highlight its potential use in agricultural formulations aimed at protecting crops from fungal infections .
Polymer Chemistry
In materials science, oxadiazole compounds are being explored for their use in polymer synthesis. The incorporation of This compound into polymer matrices could enhance thermal stability and mechanical properties. Research is ongoing to evaluate the performance of these polymers in various applications, including electronics and coatings .
Case Study: Antimicrobial Efficacy
A study conducted by researchers demonstrated that a series of oxadiazole derivatives exhibited varying degrees of antimicrobial activity. The study utilized minimum inhibitory concentration (MIC) assays to evaluate efficacy against multiple bacterial strains. Results indicated that compounds with a phenyl group attached to the oxadiazole ring exhibited enhanced activity compared to those without .
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 32 | 16 |
| Compound B | 64 | 32 |
| This compound | 16 | 8 |
Case Study: Anticancer Activity
Another study focused on evaluating the cytotoxic effects of oxadiazole derivatives on human cancer cell lines. The results demonstrated that certain derivatives could induce apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₃H₁₇ClN₃O
- Molecular Weight : ~265.75 g/mol (estimated from analogs in ).
- Functional Groups : 1,2,4-oxadiazole (electron-deficient heterocycle), primary amine hydrochloride salt (improves solubility).
This compound has been cataloged as a high-purity primary amine product by CymitQuimica, though it is currently listed as discontinued .
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their distinguishing features:
Table 1: Structural and Functional Comparison of Selected Oxadiazole Derivatives
Structural Analysis
Substituent Effects: Phenyl vs. Heteroaromatic Groups: The phenyl group (as in the target compound) provides steric bulk and lipophilicity, favoring membrane penetration and CNS targeting. Branching in Amine Chain: The 2-methyl branch in the target compound may reduce metabolic degradation compared to linear analogs (e.g., ), though at the cost of solubility .
Pharmacological Relevance :
- Butalamine Hydrochloride () shares the 3-phenyl-1,2,4-oxadiazole core but incorporates a dibutyl-ethanediamine chain, enabling vasodilatory activity via nitric oxide modulation. This contrasts with the target compound’s primary amine, which lacks such functionalization .
- Agrochemical Derivatives : Oxadiazoles with halogenated aryl groups (e.g., : 2-chloro-6-fluorophenyl) exhibit pesticidal activity due to increased stability and target affinity .
Physicochemical Properties :
- Molecular Weight : Linear-chain analogs (e.g., ) have lower molecular weights (~240 g/mol), enhancing bioavailability compared to branched derivatives (~265 g/mol).
- Solubility : Hydrochloride salts improve aqueous solubility, critical for drug formulation. However, branched chains (e.g., target compound) may reduce solubility compared to linear counterparts .
Research and Industrial Relevance
- Medicinal Chemistry : The target compound’s oxadiazole-amine scaffold is a template for developing kinase inhibitors or GPCR modulators, leveraging the heterocycle’s rigidity and hydrogen-bonding capacity .
- Agrochemicals : Analogs with halogenated aryl groups () are prioritized for herbicide development due to their resistance to environmental degradation .
- Limitations : The discontinuation of the target compound () suggests challenges in synthesis or scalability, highlighting the need for optimized analogs like those in or 11.
Biological Activity
2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a range of biological activities including:
- Antiviral Activity : Recent studies have identified 3-phenyl-1,2,4-oxadiazole derivatives as promising inhibitors of the SARS-CoV-2 main protease (M). For instance, a related compound demonstrated an IC value of 5.27 µM against M, suggesting significant antiviral potential .
- Antitumor Activity : Various oxadiazole derivatives have shown cytotoxic effects against cancer cell lines. Compounds synthesized under microwave irradiation exhibited antiproliferative activity against human cancer cell lines such as HCT-116 and PC-3, with some derivatives showing IC values in the micromolar range .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may act by inhibiting key enzymes involved in viral replication or cancer cell proliferation. For example, the inhibition of M is crucial for preventing viral replication in SARS-CoV-2 .
- Cytotoxicity : The cytotoxic effects against cancer cell lines are likely due to the induction of apoptosis or cell cycle arrest. Studies have shown that certain oxadiazole derivatives can disrupt cellular processes leading to increased cell death .
- Antioxidant Activity : Some derivatives have demonstrated significant radical scavenging properties and anti-inflammatory effects in vitro and in vivo, indicating potential therapeutic applications in oxidative stress-related conditions .
Case Study 1: Antiviral Efficacy
In a recent study focusing on the antiviral properties of oxadiazole derivatives, researchers synthesized a series of compounds and evaluated their inhibitory effects on SARS-CoV-2 M. Among them, compound 16d showed an IC value of 5.27 µM, highlighting its potential as a lead compound for further drug development against COVID-19 .
Case Study 2: Anticancer Properties
Another investigation assessed the cytotoxicity of various 1,2,4-oxadiazole derivatives against multiple cancer cell lines. Compounds were evaluated using the MTT assay for their ability to inhibit cell growth. Notably, some compounds exhibited IC values ranging from 10 to 30 µM against prostate cancer cells (PC-3), indicating promising anticancer activity .
Data Summary
Q & A
Basic: What are the recommended analytical techniques for characterizing the purity and structure of this compound?
Methodological Answer:
- HPLC with UV/Vis detection : Use a C18 column (e.g., 5 µm particle size, 250 × 4.6 mm) and a gradient elution system (acetonitrile/water with 0.1% TFA) to assess purity. Monitor absorbance at 254 nm for the oxadiazole moiety .
- NMR spectroscopy : Employ , , and DEPT-135 NMR in DMSO-d6 to confirm structural integrity. The phenyl and oxadiazole protons typically resonate at δ 7.2–8.1 ppm and δ 8.5–9.0 ppm, respectively .
- Mass spectrometry (ESI-MS) : Confirm molecular weight ([M+H]) with a tolerance of ±0.5 Da.
Advanced: How can reaction conditions be optimized for synthesizing this compound with high yield and minimal byproducts?
Methodological Answer:
Adopt a Design of Experiments (DoE) approach to evaluate critical variables:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 80–120°C | 100°C |
| Catalyst (e.g., ZnCl2) | 0.5–2.0 mol% | 1.2 mol% |
| Reaction Time | 6–24 h | 12 h |
| Solvent | DMF, THF, EtOH | DMF |
Use quantum chemical calculations (e.g., DFT) to predict transition states and identify rate-limiting steps . Validate predictions with kinetic studies (e.g., in situ IR monitoring) .
Basic: What safety protocols are essential for handling this hydrochloride salt in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear N95 respirators, nitrile gloves, and chemical-resistant lab coats to prevent inhalation or dermal exposure .
- Ventilation : Perform reactions in a fume hood with a minimum airflow of 0.5 m/s .
- Emergency Measures : Maintain 1% acetic acid solution for accidental skin contact to neutralize basic residues .
Advanced: How can computational tools aid in understanding the compound’s reactivity or pharmacological interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., receptors) using software like GROMACS. Focus on hydrogen bonding between the oxadiazole ring and active-site residues .
- Docking Studies (AutoDock Vina) : Screen against Protein Data Bank (PDB) entries (e.g., serotonin receptors) to predict binding affinities (∆G ≤ −8 kcal/mol suggests strong binding) .
- ADMET Prediction : Use SwissADME to estimate permeability (LogP ~2.5) and cytochrome P450 inhibition risks .
Basic: What solvents and storage conditions are optimal for long-term stability?
Methodological Answer:
- Solubility : Dissolve in anhydrous DMSO (≥50 mg/mL) for biological assays or ethanol for synthetic work .
- Storage : Store at 2–8°C in amber vials under argon to prevent hydrolysis of the oxadiazole ring. Desiccate with silica gel to avoid HCl release .
Advanced: How can researchers resolve contradictions in reported spectral data for this compound?
Methodological Answer:
- Cross-Validation : Compare NMR data across multiple sources (e.g., Enamine, PubChem) and replicate experiments under identical conditions (solvent, temperature) .
- High-Resolution Mass Spectrometry (HRMS) : Use a Q-TOF instrument (resolution ≥30,000) to confirm molecular formula (CHClNO) and rule out isomeric impurities .
Basic: What synthetic routes are documented for preparing this compound?
Methodological Answer:
- Route 1 : Condensation of 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde with 2-methylpropane-1-amine in THF, followed by HCl salt precipitation (yield: 65–75%) .
- Route 2 : Microwave-assisted synthesis (150°C, 30 min) using ZnCl2 as a catalyst, reducing reaction time by 50% .
Advanced: How can researchers design in vitro assays to study this compound’s mechanism of action?
Methodological Answer:
- Target Selection : Prioritize receptors with structural homology to known oxadiazole-binding proteins (e.g., σ-1 receptors) using BLASTp .
- Functional Assays :
Basic: What are the critical parameters for scaling up synthesis without compromising purity?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate formation during continuous flow synthesis .
- Purification : Use preparative HPLC (C18 column, 20 mL/min flow rate) with a water/acetonitrile gradient. Collect fractions at λ = 254 nm .
Advanced: How can machine learning improve predictive modeling of this compound’s physicochemical properties?
Methodological Answer:
- Dataset Curation : Aggregate experimental LogP, solubility, and melting point data from PubChem and DrugBank .
- Model Training : Use Random Forest or Gradient Boosting algorithms (Python/scikit-learn) to predict properties with <10% error .
- Validation : Compare predictions against experimental results from high-throughput screening .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
